酒石酸钠钾四水合物

描述

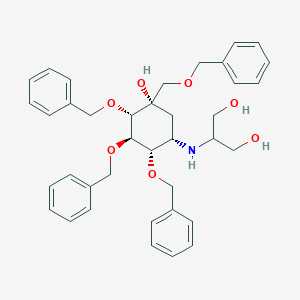

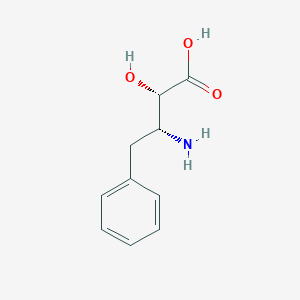

Sodium potassium tartrate tetrahydrate, also known as Rochelle salt, is a double salt of tartaric acid with sodium and potassium ions. It has been studied extensively due to its interesting crystal structure and physical properties. The unit cell dimensions and space group have been identified, and the crystal structure has been approximated, revealing the coordination of water molecules to sodium and potassium atoms, which in turn bond to the tartrate molecule . The tartrate molecule itself is found to lie approximately in three planes, with the planes of each half of the molecule inclined at 60° to the plane of the carbon atoms .

Synthesis Analysis

The synthesis of sodium potassium tartrate tetrahydrate can be inferred from the assay methods described in the literature. The compound can be assayed by passing aqueous solutions of the salts through cation exchange resin columns and titrating the effluents with standard solutions . Although the direct synthesis method is not detailed in the provided papers, the assay methods suggest that the compound can be obtained from aqueous solutions, likely through crystallization.

Molecular Structure Analysis

The molecular structure of sodium potassium tartrate tetrahydrate has been determined using X-ray diffraction methods. The sodium and potassium ions are coordinated by eight oxygen atoms at the corners of distorted square antiprisms. The hydrogen bonds between the carboxyl and carboxylate groups in these crystals are rather long, which is a notable feature of the structure . The crystal and molecular structures have been compared with those of other salts, and the water molecules are found to coordinate the metal ions and assist in bonding them to the tartrate molecule .

Chemical Reactions Analysis

Sodium potassium tartrate tetrahydrate has been used as an efficient catalyst for the one-pot synthesis of pyran annulated heterocyclic compounds in aqueous media. This showcases its role in facilitating chemical reactions, particularly in promoting condensation reactions involving aromatic aldehydes, malononitrile, and various other reactants .

Physical and Chemical Properties Analysis

The physical properties of sodium potassium tartrate tetrahydrate have been investigated through various methods. Studies on its electrical properties, magnetic susceptibility, and differential thermal analysis have been conducted to understand the phase transitions in the compound . The thermal behavior and kinetics of decomposition have also been analyzed, revealing that the dehydration stages are governed by a nucleation model . Additionally, EPR and optical absorption studies of Cr3+ ions in the crystal have provided insights into the site symmetry of the ions and the nature of bonding within the crystal .

科学研究应用

热分解和动力学

已经对酒石酸钠钾四水合物的热行为和分解动力学进行了研究。研究人员调查了加热速率对分解过程的影响,并利用Ozawa和Kissinger等温转化方法估计了分解的活化能。研究得出结论,所有脱水阶段都受核化模型控制,这对于理解该化合物的热稳定性和分解机制至关重要(Wang, 2013)。

有机合成中的催化剂

酒石酸钠钾已被应用为一种高效的催化剂,用于一锅法三组分缩合反应,涉及芳香醛、马来酸二腈和其他各种化合物。在水乙醇中使用酒石酸钠钾作为催化剂具有诸如无毒反应组分、短反应时间、环境友好和易于处理等优点,导致所需产品的高产率(Hazeri et al., 2013)。

晶体学和材料科学

该化合物的晶体结构和形态一直是研究的焦点。从水溶液中获得了酒石酸钠钾三水合物的晶体,并确定了其原子结构并与已知结构进行了比较。这些研究对于晶体学和材料科学中的应用至关重要(Egorova et al., 2011)。

静电过滤

酒石酸钠钾四水合物已被用于研究探索具有交替和直接电场电晕充电器的静电除尘器(ESP)的过滤特性。该材料被用于产生多分散亚微米气溶胶,结果表明,气溶胶通过ESP的渗透性随着施加电压的增加而减小,展示了该化合物在空气过滤技术中的潜力(Lin et al., 2011)。

铁电和压电研究

该化合物以其在罗谢尔盐中的铁电性质而闻名。研究重点是评估二阶弹性刚度常数,并计算弹性膨胀常数、杨氏模量、体积模量、泊松比等对于铁电和压电器件应用至关重要的性质(Singaravadivelu et al., 2017)。

安全和危害

属性

IUPAC Name |

potassium;sodium;2,3-dihydroxybutanedioate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.K.Na.4H2O/c5-1(3(7)8)2(6)4(9)10;;;;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;4*1H2/q;2*+1;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOPRCCTKLAGPN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

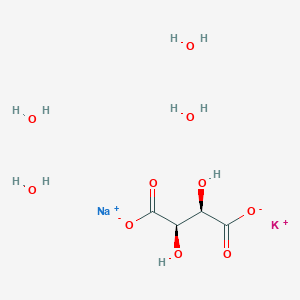

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.O.O.[Na+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12KNaO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Translucent or white solid; Effloresces slightly in warm air; [Merck Index] White odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Potassium sodium tartrate tetrahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium potassium tartrate tetrahydrate | |

CAS RN |

6381-59-5 | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, potassium sodium salt, hydrate (1:1:1:4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide](/img/structure/B151278.png)

![ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B151285.png)

![2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B151305.png)

![2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B151310.png)